molecular formula C20H21F4N3O4S B2703307 N-(4-fluorophenyl)-4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1234883-82-9

N-(4-fluorophenyl)-4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2703307
CAS No.: 1234883-82-9
M. Wt: 475.46
InChI Key: WXRQBIIODRBBEH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H21F4N3O4S and its molecular weight is 475.46. The purity is usually 95%.
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Scientific Research Applications

Radiochemical Synthesis and Imaging

N-(4-fluorophenyl)-4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxamide and related compounds have been explored in the field of radiochemical synthesis. These compounds, such as [18F]GBR 13119, have potential as radiotracers for imaging the dopamine uptake system (Haka et al., 1989).

Medicinal Chemistry

In medicinal chemistry, related compounds have been identified as novel small molecule motilin receptor agonists. These compounds exhibit potent activity in enhancing neuronal-mediated contractions of isolated gastric antrum tissue, indicating potential applications in gastrointestinal therapies (Westaway et al., 2009).

Soluble Epoxide Hydrolase Inhibition

Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are structurally similar, has led to the identification of compounds that can significantly impact biomarkers such as 9, 10-epoxyoctadec-12(Z)-enoic acid. This implies potential applications in studying various disease models (Thalji et al., 2013).

PET Imaging and Serotonin Receptors

Compounds structurally related to this compound have been used in PET imaging studies. They serve as ligands for serotonin 5-HT1A receptors, providing insights into the receptor distribution in human subjects, which is crucial in neurological and psychiatric research (Choi et al., 2015).

Serotonin Receptors in Alzheimer's Disease

Serotonin 1A receptors in Alzheimer's disease patients have been studied using fluorinated derivatives of WAY 100635, which are chemically similar to the compound . This research provides valuable insights into the brain chemistry of Alzheimer's disease patients (Kepe et al., 2006).

Cyclisation in Chemical Synthesis

The compound's related sulfonamides have been utilized in chemical synthesis, particularly in cyclisation reactions. These reactions are significant for the formation of polycyclic systems, which are essential in various chemical synthesis processes (Haskins & Knight, 2002).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[[4-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O4S/c21-15-1-3-16(4-2-15)26-19(28)27-11-9-14(10-12-27)13-25-32(29,30)18-7-5-17(6-8-18)31-20(22,23)24/h1-8,14,25H,9-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRQBIIODRBBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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